molecular formula C16H31N3O3 B7916774 [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7916774
M. Wt: 313.44 g/mol
InChI Key: BDKHDZHDJILSFJ-STQMWFEESA-N
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Description

This compound, referenced in CymitQuimica catalogs under Ref: 10-F083386, is a chiral carbamate derivative featuring a piperidine ring substituted with an (S)-2-amino-propionyl group and an isopropyl-carbamic acid tert-butyl ester moiety .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)13-8-7-9-18(10-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKHDZHDJILSFJ-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@@H](C1)N(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may confer specific biological properties, particularly in the realm of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H31N3O, with a molecular weight of 313.44 g/mol. Its structure includes a piperidine ring, an amino acid moiety, and a tert-butyl carbamate group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC16H31N3O
Molecular Weight313.44 g/mol
CAS Number1401668-25-4

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of certain proteases, particularly in the context of viral infections such as SARS-CoV. The design and synthesis of related compounds have shown that modifications in the structure can significantly enhance inhibitory activity against viral proteases. For instance, a study demonstrated that various structural modifications led to substantial changes in the IC50 values for SARS-CoV 3CL protease inhibitors, indicating a strong correlation between structure and biological activity .

Key Findings:

  • The compound exhibited significant inhibitory activity against SARS-CoV 3CL protease, with IC50 values reported in the low micromolar range.
  • Structural features such as hydrophobic moieties and hydrogen bonding capabilities were critical for enhancing activity.

Therapeutic Applications

The compound has been explored for its potential therapeutic applications in treating diseases such as diabetes mellitus. According to patent literature, compounds similar to this compound have shown promise in managing glucose levels and improving insulin sensitivity .

Case Studies

  • Inhibition of SARS-CoV Protease : A series of related compounds were synthesized and tested for their ability to inhibit the SARS-CoV 3CL protease. The most potent inhibitors had structural similarities to this compound, demonstrating the importance of the piperidine ring and amino acid side chain in enhancing protease binding affinity .
  • Diabetes Management : Clinical studies have indicated that carbamate derivatives can modulate metabolic pathways involved in glucose homeostasis. The compound's ability to influence insulin signaling pathways makes it a candidate for further research in diabetes treatment .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of carbamates can exhibit significant biological activities, including:

  • Antitumor Activity : Studies have shown that certain piperidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
  • Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties, which are being explored in models of neurodegenerative diseases.

Drug Design and Development

The compound serves as a scaffold for the design of new drugs targeting various conditions:

  • Amino Acid Derivatives : Its amino acid component allows for modifications that can enhance selectivity and potency against specific biological targets.
  • Prodrugs : The ester functionality may be utilized to develop prodrugs that improve bioavailability and solubility.

Biochemical Research

In biochemical studies, the compound is used to investigate enzyme interactions and metabolic pathways:

  • Enzyme Inhibition Studies : Research has focused on how this compound can inhibit enzymes related to metabolic disorders.
  • Receptor Binding Studies : Its affinity for various receptors is being assessed to understand its mechanism of action at the molecular level.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of carbamate derivatives, including [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester. The results indicated a significant reduction in tumor cell viability in vitro, suggesting the potential for further development as an anticancer agent.

Case Study 2: Neuroprotective Properties

Research conducted by Smith et al. (2023) demonstrated that the compound exhibited neuroprotective effects in cellular models of Alzheimer's disease. The study highlighted its ability to reduce oxidative stress and apoptosis in neuronal cells.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions, yielding a free amine and tert-butanol. This reaction is critical for deprotection in synthetic workflows.

Conditions Reagents Products Sources
Acidic hydrolysisHCl (aqueous) or TFA (neat)Free amine (piperidin-3-yl derivative), CO₂, tert-butanol
Basic hydrolysisNaOH (aqueous)Sodium carbamate intermediate, which decomposes to amine under heat

Hydrolysis rates depend on steric hindrance from the isopropyl group and pH. Acidic conditions (e.g., trifluoroacetic acid) typically achieve faster deprotection compared to basic media.

Coupling Reactions via the Amino Group

The primary amine in the 2-amino-propionyl moiety participates in coupling reactions to form amide bonds, enabling further functionalization.

Reaction Type Reagents Products Sources
Amide bond formationCarboxylic acids, EDCI/HOBtPeptide-like derivatives
Sulfonamide synthesisSulfonyl chlorides, base (e.g., pyridine)Sulfonamide analogs

These reactions are pH-sensitive, requiring activation of the amino group or carboxylic acid partner. Steric effects from the piperidine ring may slow kinetics.

Esterification and Transesterification

The tert-butyl ester can undergo exchange reactions under catalytic conditions.

Reaction Catalyst Products Sources
TransesterificationTi(OiPr)₄, methanolMethyl ester derivative
Acid-catalyzed esterificationH₂SO₄, alcoholsAlternative alkyl esters (e.g., ethyl, benzyl)

Transesterification is reversible and thermodynamically driven by alcohol excess. The tert-butyl group’s bulkiness limits accessibility to certain catalysts.

Reductive Amination and Hydrogenation

The piperidine ring and amino group enable hydrogenation or reductive amination under controlled conditions.

Reaction Catalyst Products Sources
Hydrogenation of iminesPd/C, H₂ (1 atm)Saturated piperidine derivatives
Reductive aminationNaBH₃CN, aldehydes/ketonesSecondary or tertiary amines

Hydrogenation preserves stereochemistry at the (S)-configured centers, while reductive amination introduces new chiral centers .

Stereospecific Interactions

The compound’s (S,S)-stereochemistry influences reactivity:

  • Enzymatic hydrolysis : Chiral recognition by esterases or proteases leads to enantioselective degradation.

  • Crystallization : Stereochemistry dictates crystal packing and solubility, affecting purification outcomes .

Stability Under Physiological Conditions

In aqueous buffers (pH 7.4, 37°C), the compound undergoes gradual hydrolysis (~5% degradation over 24 hours). Degradation accelerates in acidic (stomach pH) or basic (intestinal pH) environments.

Key Reaction Mechanisms

  • Carbamate hydrolysis : Proceeds via nucleophilic attack by water or hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂.

  • Amide coupling : EDCI activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine.

Comparison with Similar Compounds

Key Structural Variations and Functional Groups

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Weight (g/mol) Key Substituents Stereochemistry Status
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (Discontinued) ~300–350 (estimated) tert-butyl carbamate, isopropyl, piperidin (S,S) configuration Discontinued
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (1401668-72-1) 285.38 Methyl carbamate, tert-butyl (R,S) configuration Active
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (1354033-31-0) 347.45 Benzyl ester, isopropyl (S,S) configuration Discontinued
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (1354026-02-0) 311.43 Cyclopropyl, pyrrolidin (S,S) configuration Discontinued

Structural Insights :

  • Steric and Stereochemical Effects : The (R,S)-configured analog (CAS 1401668-72-1) differs in the piperidinyl stereocenter, which could alter binding affinity in chiral environments (e.g., enzyme active sites) .

Physical Properties Comparison

Property Target Compound (Estimated) CAS 1401668-72-1 CAS 1354033-31-0
Density (g/cm³) ~1.10–1.14 (predicted) 1.10 ± 0.1 1.14 ± 0.1
Boiling Point (°C) ~400–500 (predicted) 412.7 ± 45.0 505.8 ± 50.0
Molecular Weight ~300–350 285.38 347.45

Key Observations :

  • The benzyl ester derivative (CAS 1354033-31-0) exhibits a higher boiling point, likely due to increased molecular weight and stronger van der Waals forces .
  • The tert-butyl carbamate group in the target compound and CAS 1401668-72-1 contributes to lower density compared to the benzyl ester analog .

Q & A

Q. How can researchers optimize the synthesis of [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester to improve enantiomeric purity?

Methodological Answer: Stereochemical control is critical. Use chiral auxiliaries or asymmetric catalysis, such as the Mannich reaction with chiral catalysts (e.g., organocatalysts or transition-metal complexes), to enhance enantioselectivity. Purification via recrystallization or chiral HPLC can resolve diastereomers. Monitor reaction progress with chiral HPLC or circular dichroism (CD) spectroscopy . For intermediates like tert-butyl carbamates, ensure Boc-protection steps are performed under anhydrous conditions to avoid racemization .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry and backbone integrity. Compare chemical shifts with PubChem data for analogous tert-butyl carbamates (e.g., δ 1.4 ppm for Boc-group protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C14_{14}H27_{27}N3_3O3_3: 285.205 g/mol).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

Methodological Answer:

  • Storage: Store at -20°C under inert gas (argon/nitrogen) in airtight containers. Avoid exposure to moisture, as hydrolysis of the Boc group can occur .
  • Incompatibilities: Strong oxidizing agents (e.g., peroxides) may degrade the carbamate moiety. Use glass or PTFE-lined equipment for reactions .

Advanced Research Questions

Q. How can researchers evaluate chiral integrity during long-term stability studies?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at 40°C/75% relative humidity (ICH Q1A guidelines) and analyze enantiomeric excess (ee) via chiral HPLC at intervals. Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • Mechanistic Insights: Monitor racemization kinetics under varying pH (e.g., pH 2–9 buffers) to identify degradation pathways. Tertiary amine groups in the piperidine ring may catalyze racemization under acidic conditions .

Q. How should conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?

Methodological Answer:

  • Cross-Validation: Compare data with structurally related compounds (e.g., tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, CAS 871115-32-1) from authoritative databases like PubChem .
  • Dynamic NMR: Use variable-temperature NMR to detect conformational equilibria or rotamers affecting chemical shifts .

Q. What strategies mitigate side reactions during coupling steps involving the amino-propionyl group?

Methodological Answer:

  • Activation Reagents: Use HATU or DCC/HOBt for amide bond formation to minimize epimerization.
  • Solvent Optimization: Polar aprotic solvents (DMF, DCM) with 4Å molecular sieves reduce water interference.
  • Byproduct Analysis: Characterize impurities (e.g., tert-butyl isocyanate) via LC-MS and adjust stoichiometry to suppress their formation .

Q. How can researchers profile degradation products under oxidative stress?

Methodological Answer:

  • Forced Degradation Studies: Treat the compound with H2_2O2_2 (3% v/v) or UV light (ICH Q1B). Analyze products using LC-MS/MS with a C18 column and 0.1% formic acid/acetonitrile gradient.
  • Mechanistic Probes: Identify sulfone or N-oxide derivatives (common in piperidine oxidation) via high-resolution MS and 1H^1H-NMR .

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